1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-methoxyphenyl group attached to the pyrrolidin-2-one core and a 2-methylphenylmethyl substituent on the benzimidazole nitrogen. Such hybrids are of interest in medicinal chemistry due to the benzimidazole moiety’s prevalence in bioactive molecules (e.g., antitumor and antimicrobial agents) and the pyrrolidinone scaffold’s role in enhancing solubility and bioavailability .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-9-3-4-10-19(18)16-29-22-12-6-5-11-21(22)27-26(29)20-15-25(30)28(17-20)23-13-7-8-14-24(23)31-2/h3-14,20H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHRYFAQKZDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on benzimidazole-pyrrolidinone derivatives and related analogs, emphasizing substituent effects on physicochemical properties and bioactivity.
Structural Analogues and Substituent Variations
Key structural differences arise from substitutions on the benzimidazole nitrogen and the pyrrolidinone core:
Key Observations:
- Substituent Bulk and Polarity: The target compound’s 2-methylphenylmethyl group on benzimidazole is less polar than the piperidinyl-oxoethyl group in or the phenoxyethyl group in , suggesting lower solubility but higher lipophilicity.
- Synthetic Feasibility: Yields for compounds in vary (53–67%), likely influenced by steric hindrance or electronic effects of substituents. For example, compound 14’s higher yield (67%) may reflect the pyrrolyl group’s compatibility with reaction conditions.
- Thermal Stability: Melting points correlate with crystallinity; compound 12’s higher melting point (194–195°C) vs. compound 13 (138–139°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from the hydrazide group).
Bioactivity Implications
While bioactivity data for the target compound are unavailable, insights can be inferred from related analogs:
- For example, methoxy-substituted pyridinones in showed 67–79% radical scavenging activity, comparable to ascorbic acid.
- Antimicrobial Potential: Benzimidazole derivatives often exhibit moderate antibacterial activity. Compound 14’s pyrrolyl substituent may enhance membrane penetration, a hypothesis supported by studies on similar nitrogen-rich heterocycles .
Spectroscopic Characterization
- NMR and MS: Analogs in were confirmed via $ ^1H $-NMR (e.g., pyrrolidinone carbonyl at δ ~175 ppm) and mass spectrometry (e.g., compound 12: [M+H]$ ^+ $ at m/z 418).
- Structural Validation: Calculated and observed molecular weights for compounds in matched (<0.3% error), ensuring synthesis accuracy.
Biological Activity
The compound 1-(2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a pyrrolidine ring and a benzodiazole moiety. Its molecular formula is , and it features both methoxy and methyl phenyl substituents, which may influence its biological activity through various interactions with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For instance, derivatives containing a benzodiazole structure have been shown to inhibit cancer cell proliferation effectively. A study reported that certain benzimidazole derivatives demonstrated promising antitumor activity by disrupting DNA synthesis in cancer cells, suggesting a potential mechanism for the compound's action .
Antimicrobial Effects
The compound's structural analogs have also been evaluated for their antimicrobial properties. Research has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess antibacterial properties that could be harnessed for therapeutic applications .
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where increased levels of acetylcholine are desired . The potential for urease inhibition also opens avenues for treating conditions such as urinary tract infections.
The biological activity of this compound may involve several mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes which are crucial for cell replication and survival .
- Receptor Binding : The presence of the pyrrolidine ring may facilitate interactions with neurotransmitter receptors, potentially influencing neuronal signaling pathways.
- Enzyme Modulation : By inhibiting specific enzymes like AChE, the compound could modulate neurotransmitter levels and impact various physiological processes.
Case Studies
Several case studies highlight the pharmacological potential of this compound:
- Anticancer Studies : In vitro studies demonstrated that derivatives with similar structures inhibited tumor growth in cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Antimicrobial Screening : A systematic evaluation of various derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the need for further exploration in clinical settings .
- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects through AChE inhibition, suggesting that this compound could contribute to therapies aimed at neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
